molecular formula C30H31N3O4 B15027668 ethyl 5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

ethyl 5-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate

Cat. No.: B15027668
M. Wt: 497.6 g/mol
InChI Key: JUUGXKMZIHZOFB-UHFFFAOYSA-N
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Description

ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that combines an indole core with a benzodiazole moiety, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the reaction progress and confirm the structure of the final product .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may produce an alcohol .

Scientific Research Applications

ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(1-HYDROXY-1-METHYLETHYL)-2-PROPYL-IMIDAZOLE-5-CARBOXYLATE: Shares a similar ester functional group but differs in the core structure.

    5-ETHYL-3-HYDROXY-4-METHYL-2(5H)-FURANONE: Contains a furanone ring instead of an indole core.

    1-(2-HYDROXY-5-METHYLPHENYL)ETHANONE: Features a hydroxyphenyl group but lacks the benzodiazole moiety.

Uniqueness

ETHYL 5-[2-HYDROXY-3-(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)PROPOXY]-2-METHYL-1-(4-METHYLPHENYL)-1H-INDOLE-3-CARBOXYLATE is unique due to its combination of an indole core with a benzodiazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C30H31N3O4

Molecular Weight

497.6 g/mol

IUPAC Name

ethyl 5-[2-hydroxy-3-(2-methylbenzimidazol-1-yl)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate

InChI

InChI=1S/C30H31N3O4/c1-5-36-30(35)29-20(3)33(22-12-10-19(2)11-13-22)27-15-14-24(16-25(27)29)37-18-23(34)17-32-21(4)31-26-8-6-7-9-28(26)32/h6-16,23,34H,5,17-18H2,1-4H3

InChI Key

JUUGXKMZIHZOFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3C(=NC4=CC=CC=C43)C)O)C5=CC=C(C=C5)C)C

Origin of Product

United States

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